N-(2-methoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
Description
N-(2-methoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a heterocyclic compound featuring a thienotriazolopyrimidinone core linked to a substituted phenyl group via a butanamide bridge.
Properties
Molecular Formula |
C21H23N5O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
InChI |
InChI=1S/C21H23N5O3S/c1-3-12-25-20(28)19-15(11-13-30-19)26-17(23-24-21(25)26)9-6-10-18(27)22-14-7-4-5-8-16(14)29-2/h4-5,7-8,11,13H,3,6,9-10,12H2,1-2H3,(H,22,27) |
InChI Key |
YHDVWHSWNWKTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl derivative is reacted with the intermediate compound.
Formation of the Butanamide Side Chain: The final step involves the amidation reaction, where the butanamide group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Pathways Involved: The compound could influence pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The ortho-methoxy substituent distinguishes this compound from analogs such as N-(4-ethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide (Compound E596-0746) . The latter features a para-ethylphenyl group, which introduces steric bulk and hydrophobicity compared to the methoxy group. Key differences include:
- logP values : The ethyl-substituted analog (logP = 3.698) is more lipophilic than the methoxy variant (predicted logP ~2.5–3.0 based on substituent contributions), suggesting altered membrane permeability.
Core Structure and Pharmacophore Similarities
The thienotriazolopyrimidinone core is conserved across analogs, indicating shared mechanisms of action. For example, N-(4-methoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide (PubChem data, structure inferred from ) retains the core but substitutes the propyl group with methyl at position 3.
Physicochemical and Structural Analysis
Table 1: Comparative Physicochemical Properties
Key Observations:
- NMR shifts: Structural variations in regions analogous to "Region A" and "Region B" (as identified in thienotriazolopyrimidinone derivatives in ) could alter chemical environments, affecting spectroscopic profiles and interaction dynamics .
Receptor Interaction Hypotheses
For instance:
- The A3 receptor is activated by inosine and structurally related heterocycles . The thienotriazolopyrimidinone core may mimic adenosine’s pharmacophore, though substituents like the methoxy group could modulate selectivity.
- G-protein coupling : Analogous compounds interacting with G(i/o) proteins (e.g., A1/A3 receptors) might share signaling pathways, but substituent-driven differences in logP and hydrogen bonding could shift receptor preference.
Biological Activity
N-(2-methoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on various research studies.
The compound has a molecular weight of approximately 397.5 g/mol and features multiple functional groups that contribute to its biological activity. The structure includes a thieno[2,3-e][1,2,4]triazolo moiety which is implicated in various pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of triazoloquinazolinones can effectively inhibit Polo-like kinase 1 (Plk1), a crucial target in cancer therapy due to its role in cell division and proliferation. These inhibitors showed promising IC50 values in cellular assays .
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| 43 | Plk1 | 4.4 |
| 5 | Plk1 | Not specified |
Myeloperoxidase Inhibition
Another area of interest is the inhibition of myeloperoxidase (MPO), an enzyme associated with inflammatory diseases. Compounds structurally related to this compound have shown potential as selective MPO inhibitors. These inhibitors demonstrated time-dependent and covalent inhibition mechanisms .
Other Pharmacological Effects
The compound may also exhibit additional biological activities such as anti-inflammatory and analgesic effects. The presence of the methoxyphenyl group is known to enhance these properties in similar compounds.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- In Vitro Studies : A study on triazoloquinazolinone derivatives indicated their ability to induce apoptosis in cancer cell lines through Plk1 inhibition.
- Animal Models : Preclinical evaluations involving lipopolysaccharide-treated cynomolgus monkeys showed that certain derivatives effectively reduced plasma MPO activity upon oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
